molecular formula C9H9BrN2 B6301719 4-Bromo-5,6-dimethyl-1H-indazole CAS No. 2206742-47-2

4-Bromo-5,6-dimethyl-1H-indazole

Cat. No.: B6301719
CAS No.: 2206742-47-2
M. Wt: 225.08 g/mol
InChI Key: VOZOCXMYGXRZPF-UHFFFAOYSA-N
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Description

4-Bromo-5,6-dimethyl-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. This specific compound is characterized by the presence of bromine and two methyl groups at the 4, 5, and 6 positions, respectively. Indazole derivatives are known for their diverse biological activities and are used in various fields, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5,6-dimethyl-1H-indazole typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 2-bromo-6-fluorobenzaldehyde with hydrazine hydrate to form the indazole core. The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts such as lithium diisopropylamide .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process includes bromination, methylation, and cyclization steps under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5,6-dimethyl-1H-indazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted indazoles, which can have different functional groups replacing the bromine atom or additional rings fused to the indazole core .

Scientific Research Applications

4-Bromo-5,6-dimethyl-1H-indazole has several applications in scientific research:

Comparison with Similar Compounds

  • 4-Bromo-1H-indazole
  • 5,6-Dimethyl-1H-indazole
  • 4-Chloro-5,6-dimethyl-1H-indazole

Comparison: 4-Bromo-5,6-dimethyl-1H-indazole is unique due to the presence of both bromine and two methyl groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The combination of these substituents can enhance its ability to interact with specific molecular targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

4-bromo-5,6-dimethyl-1H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2/c1-5-3-8-7(4-11-12-8)9(10)6(5)2/h3-4H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOZOCXMYGXRZPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=NN2)C(=C1C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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